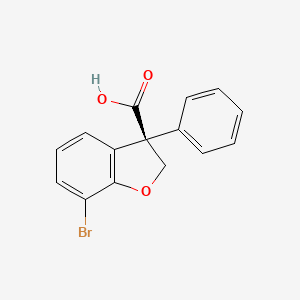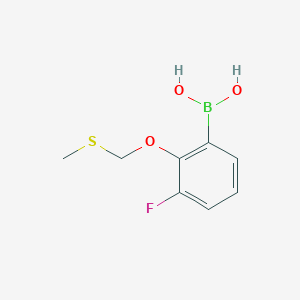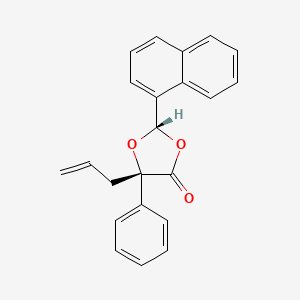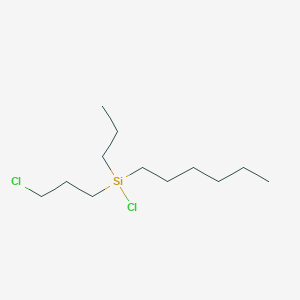![molecular formula C15H22N2O2 B12615057 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 917885-68-8](/img/structure/B12615057.png)
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of pyridine derivatives with 2,2,6,6-tetramethylpiperidin-1-yl reagents. One common method starts with the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the intermediate triacetone amine. This intermediate is then reacted with pyridine derivatives under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine involves its ability to act as a stable free radical. This property allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its radical center, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to the compound, known for its use as a hindered base.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: Another related compound, commonly used as a stable free radical in organic synthesis.
Uniqueness
3-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring with a stable radical group. This structure imparts both stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
917885-68-8 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2)8-6-9-15(3,4)17(14)19-13(18)12-7-5-10-16-11-12/h5,7,10-11H,6,8-9H2,1-4H3 |
InChI-Schlüssel |
MFYVKCRJVPNIHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OC(=O)C2=CN=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)

![N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide](/img/structure/B12615008.png)








![1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12615054.png)
